molecular formula C12H10N2O2 B046474 2-Phenoxynicotinamide CAS No. 111950-69-7

2-Phenoxynicotinamide

Cat. No. B046474
CAS RN: 111950-69-7
M. Wt: 214.22 g/mol
InChI Key: FTBCRRFSFTVINJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenoxynicotinamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to this compound, was achieved through a one-step reaction starting from 2-hydroxynicotinic acid and aniline in the presence of DCC/DMAP in pyridine, yielding a product with potential for leukemia treatment (Salahuddin, Hanafi, & Hariyanti, 2013). Another study focused on the design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide derivatives, showcasing the compound's role in activating human and mouse TGR5 receptors, highlighting the chemical versatility and potential therapeutic applications of phenoxynicotinamide derivatives (Duan et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is critical for understanding its chemical behavior and interactions. Studies have utilized X-ray diffraction to characterize the molecular complexes of phenols with isonicotinamide, elucidating the hydrogen bonding patterns and supramolecular assemblies that contribute to the stability and self-assembly of these compounds (Vishweshwar, Nangia, & Lynch, 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating a range of chemical properties. For example, the reaction of bromine and chlorine with phenolic compounds, which are structural moieties of natural organic matter, showcases the high reactivity of these elements with phenolic compounds, including derivatives of phenoxynicotinamide, leading to electrophilic aromatic substitution and oxidation processes (Criquet et al., 2015).

Scientific Research Applications

  • Potential as GPBAR1 Receptor Agonists

    A study titled "2‐Phenoxy‐nicotinamides are Potent Agonists at the Bile Acid Receptor GPBAR1 (TGR5)" by Martin et al. (2013) in ChemMedChem highlights the potential of 2-Phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor. This receptor is targeted for treating obesity, type 2 diabetes, and metabolic syndrome. These compounds have favorable physicochemical properties and metabolic stability (Martin et al., 2013).

  • Anticancer Activity Against Leukemia

    The paper "SYNTHESIS AND ANTICANCER ACTIVITY TEST OF 2-HYDROXY-N-PHENYLNICOTINAMIDE" by Salahuddin et al. (2013) in the Indonesian Journal of Chemistry discusses the synthesis of 2-hydroxy-N-phenylnicotinamide from a modified UK-3A compound. This compound demonstrated cytotoxicity against P388 murine leukemia cells, suggesting potential for leukemia P388 treatment (Salahuddin, Hanafi, & Hariyanti, 2013).

  • Anti-Diabetic Agent Against TGR5 Receptor

    In the Journal of King Saud University - Science, a study titled "Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor" by Adeniji et al. (2020) discusses these derivatives as potent anti-diabetic agents. The best compound showed a binding affinity of 10.4 kcal/mol (Adeniji, Arthur, & Oluwaseye, 2020).

  • Antiarrhythmic and Hypotensive Effects

    The study "Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice" by Drayer et al. (1977) in the Journal of Medicinal Chemistry reports that Phenolic 2 shows antiarrhythmic and hypotensive effects in dogs and mice, similar to procainamide (Drayer et al., 1977).

  • Anticancer Effects of Phenolcarboxylic Acids

    A study in Phytomedicine titled "Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity" by Tao et al. (2014) discusses how phenolic acids, particularly danshensu, disrupt COX-2 activity in cancer cells, indicating potential in cancer prevention and therapy (Tao et al., 2014).

Mechanism of Action

Target of Action

2-Phenoxynicotinamide is a potent agonist of the Takeda G-protein-coupled receptor 5 (TGR5) . TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor responsive to bile acids and is ubiquitously expressed in animal and human tissues, including the liver, intestine, heart, spleen, skeletal muscle, brown adipose tissue, gallbladder, and brain . It plays an important role in the regulation of energy homeostasis and glucose metabolism .

Mode of Action

It is known that tgr5 activation promotes glucagon-like peptide-1 (glp-1) secretion in the intestine . GLP-1 acts as an important physiological regulator in glucose control via several mechanisms of action . Therefore, it can be inferred that this compound, as a TGR5 agonist, might stimulate endogenous GLP-1 secretion, potentially offering a novel therapy for the treatment of type 2 diabetes mellitus .

Biochemical Pathways

This compound, as a derivative of nicotinamide, is likely involved in the NAD(P)(H) biosynthetic pathways . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a compound’s bioavailability

Result of Action

Given its role as a tgr5 agonist, it is likely to influence energy homeostasis and glucose metabolism

properties

IUPAC Name

2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCRRFSFTVINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371852
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

111950-69-7
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2-phenoxynicotinamides as bleaching herbicides?

A1: While the provided abstract doesn't delve into the specific mechanism of action for 2-phenoxynicotinamides, it classifies them as "bleaching herbicides" []. Bleaching herbicides typically work by disrupting the chlorophyll biosynthesis pathway in plants. This disruption leads to a loss of chlorophyll, causing the plant tissues to turn white (bleach) and ultimately die. Further research is needed to elucidate the precise molecular target and downstream effects of 2-phenoxynicotinamides within this pathway.

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